

N-Methylindole-5-boronic Acid: A Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: *N*-Methylindole-5-boronic acid

Cat. No.: B060488

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Abstract

N-Methylindole-5-boronic acid is an organoboron compound featuring an N-methylated indole scaffold. This technical guide provides a comprehensive overview of its known biological activities, with a focus on its reported antimicrobial properties. While specific quantitative data remains limited in publicly accessible literature, this document synthesizes the available information and provides general experimental protocols relevant to the assessment of its biological effects. Furthermore, this guide presents visualizations of a potential synthetic pathway and a hypothesized mechanism of action to aid in the conceptual understanding of this compound for research and drug development purposes.

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The incorporation of a boronic acid moiety into organic molecules has emerged as a valuable strategy in medicinal chemistry, owing to the unique ability of boron to form reversible covalent bonds with biological nucleophiles, notably the diol-containing structures present in various biomolecules. **N**-Methylindole-5-boronic acid merges these two pharmacologically relevant motifs, suggesting its potential as a bioactive agent.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Methylindole-5-boronic acid** is presented in Table 1.

Property	Value
CAS Number	192182-55-1
Molecular Formula	C ₉ H ₁₀ BNO ₂
Molecular Weight	174.99 g/mol
Appearance	Solid
SMILES	CN1C=C(C=C2)C2=CC=C1B(O)O
InChI	1S/C9H10BNO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6,12-13H,1H3

Biological Activity

Antimicrobial and Antifungal Activity

N-Methylindole-5-boronic acid has been described as a regioselective antimicrobial agent with *in vitro* activity against a range of pathogenic microorganisms.^{[1][2]} This includes Gram-positive bacteria such as *Bacillus subtilis*, Gram-negative bacteria like *Escherichia coli* and *Pseudomonas aeruginosa*, as well as fungi.^{[1][2]}

Unfortunately, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, are not readily available in the reviewed scientific literature. The mechanism of its antimicrobial action is reported to involve strong, regioselective binding to the bacterial cell wall, a conclusion drawn from X-ray analysis.^{[1][2]} This interaction is hypothesized to disrupt cell wall integrity or interfere with essential cellular processes.

The broader class of boronic acids is known to exhibit antimicrobial effects through various mechanisms, including the inhibition of key bacterial enzymes like β -lactamases and leucyl-

tRNA synthetase. It is plausible that **N-Methylindole-5-boronic acid** may share one or more of these mechanisms of action.

Experimental Protocols

Given the absence of detailed published experimental procedures for **N-Methylindole-5-boronic acid**, this section provides a generalized, standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains, which would be a fundamental step in characterizing its antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of **N-Methylindole-5-boronic acid** that inhibits the visible growth of a specific bacterium.

Materials:

- **N-Methylindole-5-boronic acid**
- Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Sterile pipette tips and reservoirs
- Incubator

Procedure:

- Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile CAMHB. c. Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland

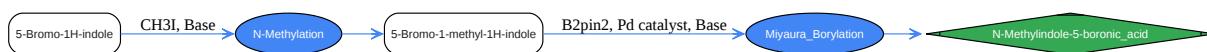
standard (approximately $1-2 \times 10^8$ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.

- Preparation of **N-Methylindole-5-boronic acid** Dilutions: a. Prepare a stock solution of **N-Methylindole-5-boronic acid** in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 256 μ g/mL to 0.5 μ g/mL).
- Inoculation of Microtiter Plate: a. To the wells of a sterile 96-well microtiter plate, add 50 μ L of the appropriate **N-Methylindole-5-boronic acid** dilution. b. Add 50 μ L of the prepared bacterial inoculum to each well. c. Include a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only).
- Incubation: a. Cover the microtiter plate and incubate at 37°C for 18-24 hours.
- Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of **N-Methylindole-5-boronic acid** at which there is no visible growth of the bacteria. c. Optionally, the growth can be quantified by measuring the optical density at 600 nm (OD_{600}) using a microplate reader.

Synthesis and Mechanism of Action

Synthetic Pathway

While various methods exist for the synthesis of indolylboronic acids, a common approach involves the borylation of a corresponding halo-indole precursor. The following diagram illustrates a plausible synthetic route to **N-Methylindole-5-boronic acid**.

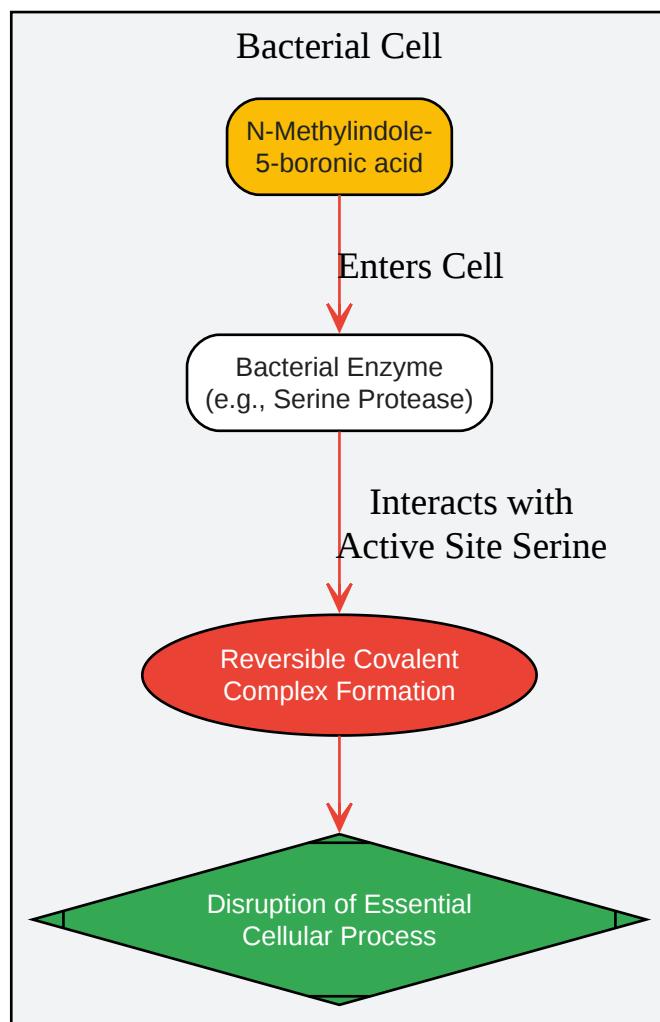


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Plausible synthesis of **N-Methylindole-5-boronic acid**.

Hypothesized Mechanism of Antimicrobial Action

The boronic acid moiety is a key functional group that can interact with biological targets. One of the well-established mechanisms for boronic acid-containing drugs is the inhibition of serine proteases. The following diagram illustrates a hypothetical workflow of how **N-Methylindole-5-boronic acid** might inhibit a bacterial enzyme.



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Hypothetical enzyme inhibition by **N-Methylindole-5-boronic acid**.

Conclusion

N-Methylindole-5-boronic acid is a compound of interest due to its reported antimicrobial and antifungal properties. While the currently available data is qualitative, it provides a foundation for further investigation. The synthesis of this compound is achievable through established

organometallic cross-coupling reactions. Its mechanism of action likely involves the boronic acid moiety interacting with key bacterial targets. Future research should focus on quantifying the antimicrobial efficacy of **N-Methylindole-5-boronic acid** through determination of MIC and MBC values against a broader panel of microorganisms, elucidating its precise molecular targets, and evaluating its potential cytotoxicity to provide a more complete picture of its therapeutic potential.

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